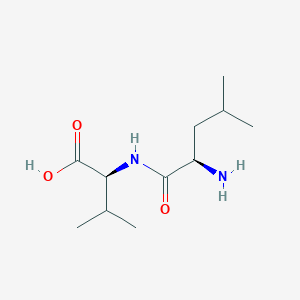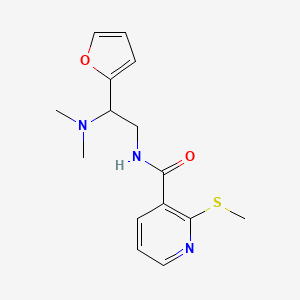
2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol is an organic compound that features both an amine and a thiophene ring in its structure. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol typically involves multi-step organic reactions. One possible route could involve the alkylation of thiophene followed by the introduction of the aminomethyl group. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the chosen synthetic pathway.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the thiophene ring or other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol could have several scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential biological activity due to the presence of the thiophene ring.
Medicine: Investigation as a potential pharmaceutical compound.
Industry: Use in the synthesis of materials or as an intermediate in chemical production.
Wirkmechanismus
The mechanism of action for 2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other aminomethyl-thiophene derivatives or compounds with similar functional groups.
Uniqueness
The uniqueness of 2-(Aminomethyl)-1-(thiophen-3-yl)pentan-1-ol could lie in its specific combination of functional groups and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C10H17NOS |
|---|---|
Molekulargewicht |
199.32 g/mol |
IUPAC-Name |
2-(aminomethyl)-1-thiophen-3-ylpentan-1-ol |
InChI |
InChI=1S/C10H17NOS/c1-2-3-8(6-11)10(12)9-4-5-13-7-9/h4-5,7-8,10,12H,2-3,6,11H2,1H3 |
InChI-Schlüssel |
OQZLUAVAMPCPAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CN)C(C1=CSC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)





